molecular formula C9H11BO4 B6357371 4-(1,3-Dioxolan-2-yl)phenylboronic acid CAS No. 1401222-65-8

4-(1,3-Dioxolan-2-yl)phenylboronic acid

Cat. No.: B6357371
CAS No.: 1401222-65-8
M. Wt: 193.99 g/mol
InChI Key: MMXMNBDFQFTNRT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H11BO4 and a molecular weight of 193.99 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 1,3-dioxolane group and a boronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection. It is advised to ensure adequate ventilation and avoid getting the substance in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as should dust formation .

Mechanism of Action

Target of Action

The primary target of 4-(1,3-Dioxolan-2-yl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is utilized in tandem processes and computational studies to explore chemical reactions. For instance, 6-phenylfulvenes bearing (1,3-dioxolan or dioxan)-2-yl substituents undergo cascade processes initiated by thermally activated hydrogen shifts, leading to benz [f]indenes.

Pharmacokinetics

It is known that the compound is a white crystalline solid with a melting point of 101-103°c and a boiling point of 250-252°c . It is soluble in methanol, ethanol, and acetone, and is insoluble in water.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The reaction conditions for the SM cross-coupling reaction are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)phenylboronic acid typically involves the reaction of phenylboronic acid with 1,3-dioxolane under specific conditions. One common method involves heating the reaction components to reflux in toluene, followed by evaporation of the solvent . The resulting material is then subjected to further functionalization, such as benzoylation, under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of boronic acid synthesis, including the use of protective groups and phase-switching protocols, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve the use of solvents such as toluene, pyridine, and tetrahydrofuran, as well as catalysts like palladium for cross-coupling reactions .

Major Products Formed

Major products formed from reactions involving this compound include boronic esters, substituted phenyl derivatives, and various functionalized organic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-Dioxolan-2-yl)phenylboronic acid include:

Uniqueness

The uniqueness of this compound lies in its combination of the 1,3-dioxolane group and the boronic acid moiety, which provides specific reactivity and stability characteristics. This makes it particularly useful in applications requiring selective protection and functionalization of diols and other nucleophiles .

Properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXMNBDFQFTNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2OCCO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401260277
Record name B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401222-65-8
Record name B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401222-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-(1,3-Dioxolan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401260277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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